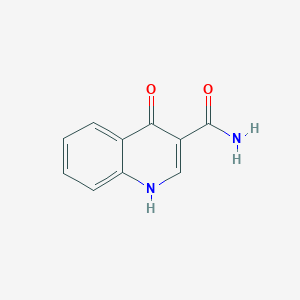

4-Oxo-1,4-dihydro-quinoline-3-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives involves several chemical routes aimed at exploring their potential as inhibitors for various biological targets. For instance, a series of derivatives have been designed, synthesized, and biologically evaluated as β-secretase (BACE-1) inhibitors, showcasing the compound's relevance in medicinal chemistry. These studies involve docking studies to support the design and the evaluation of their biological activity in vitro, highlighting the compound's potential for further modifications (Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide has been extensively studied, with particular focus on its polymorphic modifications and the implications of these structural variations on its physical properties and potential therapeutic applications. For instance, different polymorphic forms of a related compound have shown variations in crystal packing, suggesting the importance of molecular structure on the compound's functionality (Shishkina et al., 2018).

Applications De Recherche Scientifique

BACE-1 Inhibitors in Alzheimer's Research : A series of new 4-oxo-1,4-dihydro-quinoline-3-carboxamide derivatives were identified as β-secretase (BACE-1) inhibitors, which are relevant in the context of Alzheimer's disease. One potent analog demonstrated low cellular cytotoxicity and high predicted blood-brain barrier permeability, indicating its potential as a structure for further modification in Alzheimer's research (Liu et al., 2014).

Monoamine Oxidase Inhibitors : Inspired by the chemical structure similarity of chromone and 4-oxoquinoline, a small series of quinoline-based compounds was screened for their inhibitory effects on human monoamine oxidases. One compound emerged as a potent and selective MAO-B inhibitor, highlighting the influence of prototropic tautomerism on biological activity (Mesiti et al., 2021).

c-Met Kinase Inhibitors in Cancer Research : Novel 4-(2-fluorophenoxy)quinoline derivatives containing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were developed and evaluated for their antiproliferative activity against various cancer cell lines. These compounds showed moderate to excellent activity, with certain derivatives demonstrating favorable antitumor activity (Li et al., 2013).

CB2-Selective Cannabinoid Receptor Ligands : The development of 4-oxo-1,4-dihydroquinoline-3-carboxamides as CB2 receptor selective ligands was explored due to the receptor's role in various physiopathological processes. New selective CB2 receptor ligands were characterized, contributing to the understanding of structure-affinity and structure-functionality relationships (Stern et al., 2007).

Antitubercular Activity : Ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate and its hetarylamides showed promising antitubercular activities, providing insights for developing new hypertension remedies (Ukrainets et al., 2008).

Orientations Futures

The future directions for the study of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives could involve further modification of the most potent analogs to enhance their effectiveness . Additionally, these compounds could be further explored for their potential applications in treating diseases such as Alzheimer’s disease , cancer , and conditions that could benefit from the activation of CB2 cannabinoid receptors .

Propriétés

IUPAC Name |

4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)7-5-12-8-4-2-1-3-6(8)9(7)13/h1-5H,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAWACBLSANHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-1,4-dihydro-quinoline-3-carboxamide | |

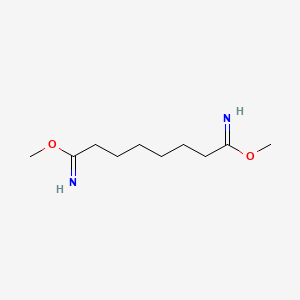

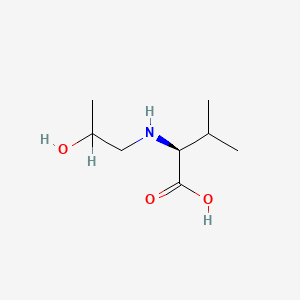

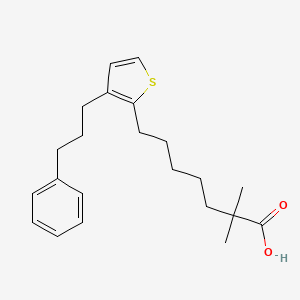

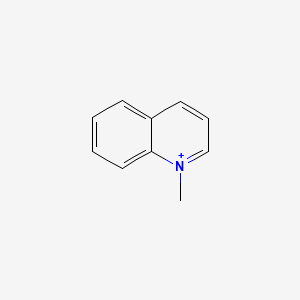

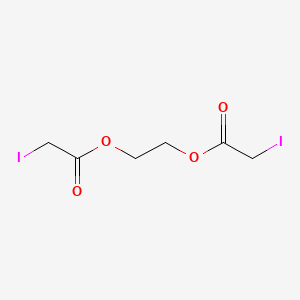

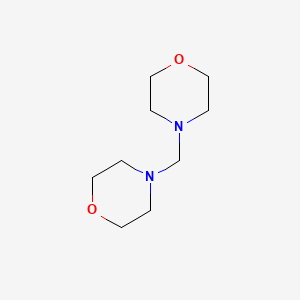

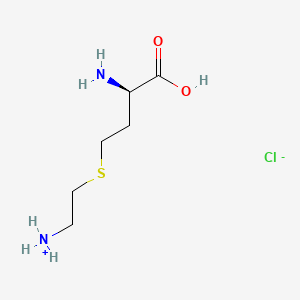

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1204308.png)

![(1-Acetyl-6-amino-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate](/img/structure/B1204317.png)

![4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol](/img/structure/B1204327.png)